molecular formula C27H33NO8 B13828563 [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate CAS No. 302543-78-8

[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate

Cat. No.: B13828563
CAS No.: 302543-78-8
M. Wt: 499.6 g/mol
InChI Key: VINRSRALGHVXRS-GXDHUFHOSA-N
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Description

[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate is a complex organic compound with a unique structure that includes various functional groups such as methoxy, nitrooxy, and propanoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxy Group: This can be achieved through methylation of a phenolic precursor using methyl iodide and a base such as potassium carbonate.

    Introduction of the Nitrooxy Group: This step involves the nitration of a suitable intermediate, followed by the formation of the nitrooxy group using nitric acid and a suitable alcohol.

    Formation of the Propanoate Group: This can be done through esterification of a carboxylic acid precursor with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrooxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitrooxy group, converting it to an amine or hydroxylamine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of nitrooxy and methoxy groups on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. Its unique structure may offer therapeutic benefits in treating certain diseases or conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an additive in various formulations.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate involves its interaction with specific molecular targets. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways. The methoxy group can influence the compound’s solubility and bioavailability, while the propanoate group can interact with enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate: This compound is unique due to its combination of functional groups.

    This compound: Similar compounds include those with variations in the length of the alkyl chain or different substituents on the aromatic ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

302543-78-8

Molecular Formula

C27H33NO8

Molecular Weight

499.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C27H33NO8/c1-19(2)17-21-7-11-23(12-8-21)20(3)27(30)36-24-13-9-22(18-25(24)33-4)10-14-26(29)34-15-5-6-16-35-28(31)32/h7-14,18-20H,5-6,15-17H2,1-4H3/b14-10+

InChI Key

VINRSRALGHVXRS-GXDHUFHOSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=C(C=C(C=C2)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=C(C=C(C=C2)C=CC(=O)OCCCCO[N+](=O)[O-])OC

Origin of Product

United States

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